molecular formula C10 H18 O B1144467 trans-Chrysanthemol CAS No. 18383-58-9

trans-Chrysanthemol

Cat. No.: B1144467
CAS No.: 18383-58-9
M. Wt: 154.25
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of trans-Chrysanthemol can be achieved through various synthetic routes. One such method involves the use of chrysanthemyl diphosphate synthase (TcCDS) to catalyze the formation of chrysanthemyl diphosphate from dimethylallyl diphosphate. This intermediate can then be hydrolyzed to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Chrysanthemum indicum. The compound is isolated through a series of extraction and purification steps, including solvent extraction and chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: trans-Chrysanthemol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-Chrysanthemol involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound interacts with various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, to reduce inflammation .

Biological Activity

trans-Chrysanthemol is a monoterpenoid alcohol primarily derived from the chrysanthemum plant, specifically Tanacetum cinerariifolium. It serves as a precursor in the biosynthesis of pyrethrins, which are widely used as natural insecticides. This compound exhibits various biological activities, including insecticidal properties, and has garnered attention for its potential applications in agriculture and medicine.

Biosynthesis of this compound

The biosynthetic pathway of this compound involves several enzymatic reactions. The key enzyme, chrysanthemyl diphosphate synthase (CDS), catalyzes the conversion of dimethylallyl diphosphate (DMAPP) into chrysanthemyl diphosphate (CPP), which is subsequently hydrolyzed to yield this compound.

Key Enzymatic Steps:

  • Formation of Chrysanthemyl Diphosphate :
    • Enzyme: Chrysanthemyl diphosphate synthase (CDS)
    • Reaction: DMAPP + DMAPP → Chrysanthemyl diphosphate (CPP)
    • Kinetics: Exhibits Michaelis-Menten kinetics with a KmK_m value for CPP around 196 μM .
  • Conversion to this compound :
    • Enzyme: Hydrolytic enzymes (not fully characterized)
    • Reaction: CPP → this compound + phosphate

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various pests, notably aphids. Research indicates that plants engineered to overexpress the TcCHS gene (which encodes for chrysanthemol synthase) emit higher levels of this compound, leading to reduced aphid populations in field trials .

Case Study: Aphid Resistance

  • Plant Model : Transgenic chrysanthemum (Chrysanthemum morifolium)
  • Gene Overexpression : TcCHS gene
  • Findings :
    • Emission of volatile this compound: Approximately 47 pmol/h/gFW.
    • Accumulation of chrysanthemol glycoside derivatives.
    • Significant reduction in aphid reproduction and population development in field trials .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have shown it to possess inhibitory effects against various bacterial strains, making it a candidate for developing natural preservatives or therapeutic agents.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities, contributing to the protection of cells from oxidative stress. This property may have implications for its use in nutraceutical applications.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
InsecticidalReduces aphid populations in transgenic plants
AntimicrobialInhibitory effects on bacterial strains
AntioxidantProtects cells from oxidative stress

Table 2: Enzymatic Properties of CDS

EnzymeSubstrateKmK_m (μM)Activity Level
Chrysanthemyl Diphosphate Synthase (CDS)DMAPP~100Competitively inhibited by CPP
Hydrolytic EnzymesChrysanthemyl Diphosphate (CPP)Not determinedConverts CPP to this compound

Properties

IUPAC Name

[(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPIENNKVJCMAP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1[C@@H](C1(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18383-58-9, 76704-87-5
Record name Chrysanthemol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysanthemol, (1S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076704875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHRYSANTHEMOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7RGL82B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHRYSANTHEMOL, (1S,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5M4WX8TLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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